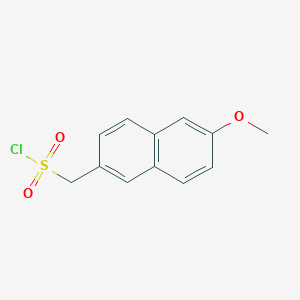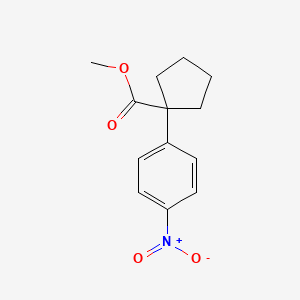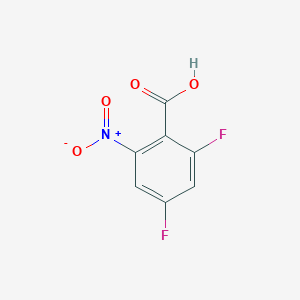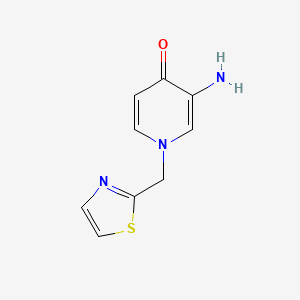![molecular formula C7H8BrF2N3 B15240358 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B15240358.png)
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields. This compound is characterized by the presence of a bromine atom and a difluoromethyl group attached to a pyrazolo[1,5-a]pyrimidine core, which is a fused bicyclic system containing both pyrazole and pyrimidine rings.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine typically involves the cyclocondensation of 3,4-substituted 5-aminopyrazoles with unsymmetrical 1,3-dicarbonyl compounds containing the difluoromethyl group. This reaction is carried out in acetic acid, leading to the formation of the desired product . Another method involves the use of trifluoroacetic acid, which predominantly forms 5-difluoromethylpyrazolo[1,5-a]pyrimidine derivatives .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of microwave-assisted Suzuki–Miyaura cross-coupling reactions has been reported as an efficient synthetic route for related compounds . This method involves the use of aryl and heteroaryl boronic acids and a tandem catalyst to avoid debromination reactions.
化学反应分析
Types of Reactions
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with different groups through reactions such as the Suzuki–Miyaura cross-coupling reaction.
Electrophilic Addition: The compound can form carbanions, which can then undergo electrophilic addition reactions.
Common Reagents and Conditions
Suzuki–Miyaura Cross-Coupling: This reaction uses aryl and heteroaryl boronic acids, with a tandem catalyst (XPhosPdG2/XPhos) to avoid debromination.
Electrophilic Addition: Reactions with BuLi (butyllithium) followed by electrophilic addition.
Major Products Formed
Arylated Derivatives: Through Suzuki–Miyaura cross-coupling, arylated derivatives of the compound can be formed.
Electrophilic Addition Products: Various products can be formed depending on the electrophile used in the reaction.
科学研究应用
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine has several applications in scientific research:
作用机制
The mechanism of action of 3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine involves its interaction with various molecular targets. The compound can form carbanions, which can then participate in electrophilic addition reactions, leading to the formation of new bonds and the modification of its structure . The presence of the difluoromethyl group enhances its biological activity and metabolic stability .
相似化合物的比较
Similar Compounds
7-Trifluoromethylpyrazolo[1,5-a]pyrimidine: Similar in structure but contains a trifluoromethyl group instead of a difluoromethyl group.
5-Difluoromethylpyrazolo[1,5-a]pyrimidine: Differently substituted but shares the difluoromethyl group.
Uniqueness
3-Bromo-7-(difluoromethyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine is unique due to the presence of both a bromine atom and a difluoromethyl group, which confer distinct chemical reactivity and biological activity. The difluoromethyl group enhances its hydrogen-bonding ability, making it a better hydrogen-bond donor compared to its methylated analogues .
属性
分子式 |
C7H8BrF2N3 |
|---|---|
分子量 |
252.06 g/mol |
IUPAC 名称 |
3-bromo-7-(difluoromethyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine |
InChI |
InChI=1S/C7H8BrF2N3/c8-4-3-12-13-5(6(9)10)1-2-11-7(4)13/h3,5-6,11H,1-2H2 |
InChI 键 |
FCGHLIDEHSNETR-UHFFFAOYSA-N |
规范 SMILES |
C1CNC2=C(C=NN2C1C(F)F)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(Cycloheptylamino)ethyl]-4-nitrobenzene-1-sulfonamide](/img/structure/B15240280.png)

![tert-Butyl 9,9-difluoro-2,7-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B15240288.png)
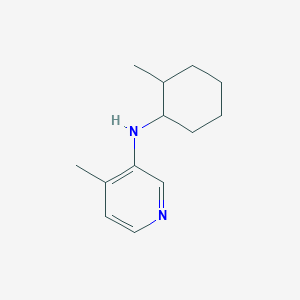
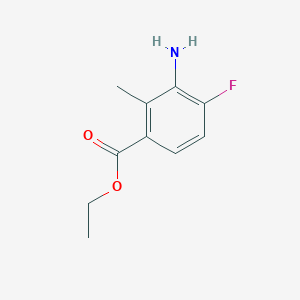
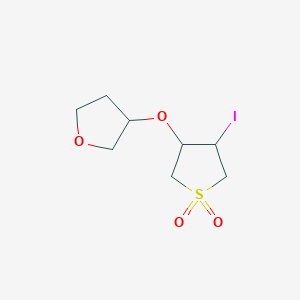
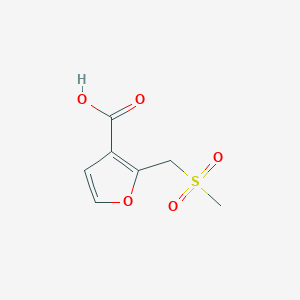
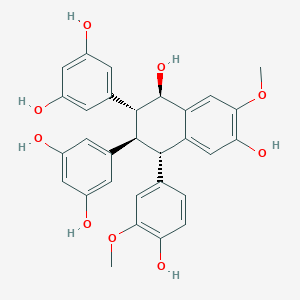
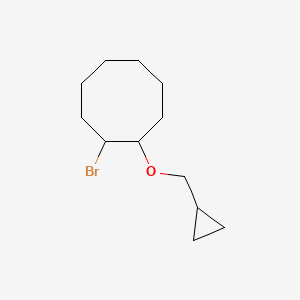
![(4R)-1-Methyl-4-(prop-1-en-2-yl)-7-oxabicyclo[4.1.0]heptan-2-one](/img/structure/B15240352.png)
